molecular formula C22H34O3 B11999181 [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 17913-39-2

[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B11999181
CAS No.: 17913-39-2
M. Wt: 346.5 g/mol
InChI Key: UHKAWYVFEDUNRA-JHSHEYHPSA-N
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Description

[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential role in cellular processes and signaling pathways. It is used in research to understand its effects on cell growth, differentiation, and apoptosis .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in the treatment of certain diseases due to its bioactive properties .

Industry

In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

17913-39-2

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H34O3/c1-14(23)25-16-7-10-20(2)15(13-16)5-6-17-18(20)8-11-21(3)19(17)9-12-22(21,4)24/h7,10,15-19,24H,5-6,8-9,11-13H2,1-4H3/t15-,16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

UHKAWYVFEDUNRA-JHSHEYHPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C=C1)C)C)(C)O

Canonical SMILES

CC(=O)OC1CC2CCC3C4CCC(C4(CCC3C2(C=C1)C)C)(C)O

Origin of Product

United States

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